molecular formula C8H6BrIO2 B2535934 5-(Bromomethyl)-6-iodo-1,3-benzodioxole CAS No. 153254-99-0

5-(Bromomethyl)-6-iodo-1,3-benzodioxole

Cat. No.: B2535934
CAS No.: 153254-99-0
M. Wt: 340.942
InChI Key: VRDLFDFGPIQUDK-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-6-iodo-1,3-benzodioxole is a halogenated derivative of the 1,3-benzodioxole scaffold, a bicyclic aromatic system with oxygen atoms at positions 1 and 2. The compound features a bromomethyl (-CH₂Br) group at position 5 and an iodine atom at position 6 (Figure 1).

The iodine substituent, with its high atomic radius and polarizability, may influence electronic properties and bioactivity. This combination of halogens distinguishes it from common benzodioxole derivatives, which typically feature smaller halogens (e.g., Cl, Br) or functional groups like nitro (-NO₂), alkoxy (-OR), or alkyl chains .

Properties

IUPAC Name

5-(bromomethyl)-6-iodo-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIO2/c9-3-5-1-7-8(2-6(5)10)12-4-11-7/h1-2H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDLFDFGPIQUDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CBr)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-6-iodo-1,3-benzodioxole typically involves the bromination and iodination of a benzodioxole precursor. One common method includes the use of N-bromosuccinimide (NBS) for the bromination step, followed by iodination using iodine or an iodine-containing reagent under controlled conditions . The reaction conditions often require a solvent such as carbon tetrachloride (CCl4) and a catalyst like benzoyl peroxide to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-6-iodo-1,3-benzodioxole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzodioxole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-(Bromomethyl)-6-iodo-1,3-benzodioxole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-6-iodo-1,3-benzodioxole involves its interaction with various molecular targets. The bromomethyl and iodo groups can participate in electrophilic and nucleophilic reactions, respectively, allowing the compound to modify biological molecules or materials. The specific pathways and targets depend on the context of its application, such as in medicinal chemistry or material science .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key structural and functional properties of 5-(Bromomethyl)-6-iodo-1,3-benzodioxole with related compounds:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Applications/Findings References
This compound -CH₂Br (5), -I (6) ~323.97* Potential alkylating agent; halogen-specific reactivity N/A**
5-Bromo-6-(bromomethyl)-1,3-benzodioxole -Br (5), -CH₂Br (6) 293.94 Synthetic intermediate; halogenated scaffold
Piperonyl butoxide -CH₂-O-(ether chain) (5), -C₃H₇ (6) 338.44 Pesticide synergist (inhibits cytochrome P450)
5-Bromo-6-nitro-1,3-benzodioxole -Br (5), -NO₂ (6) 246.01 Electrophilic reactivity; nitro group enhances redox activity
6-Benzyl-1,3-benzodioxole derivatives -CH₂C₆H₅ (6), -OCH₃/-OC₂H₅ (5) ~250–300 Antimitotic agents (tubulin inhibition)
5-Chloromethyl-6-propyl-1,3-benzodioxole -CH₂Cl (5), -C₃H₇ (6) ~228.72 Structural analog; chlorinated derivative

Calculated based on molecular formula (C₈H₆BrIO₂).
*
Direct references to this compound are absent in the provided evidence; inferences drawn from analogs.

Reactivity and Functional Differences

  • Halogenated Derivatives: The iodine atom in the target compound offers distinct reactivity in aromatic substitution or cross-coupling reactions compared to bromine or chlorine. For example, iodine’s leaving-group ability in nucleophilic substitutions is superior to bromine, which may enhance its utility in synthetic chemistry .
  • Alkyl vs. Aryl Substituents :

    • Piperonyl butoxide (PBO), a widely used pesticide synergist, features a complex ether chain at position 5 and a propyl group at position 4. These substituents enhance its lipophilicity, enabling inhibition of insect cytochrome P450 enzymes and synergizing pyrethroid insecticides . The target compound’s halogens may limit similar bioactivity due to reduced hydrophobicity.
  • Antimitotic Activity :

    • 6-Benzyl-1,3-benzodioxole derivatives (e.g., with para-methoxy groups) exhibit potent tubulin polymerization inhibition, comparable to podophyllotoxin. However, bulky substituents like iodine or bromomethyl may disrupt binding to tubulin’s colchicine site, as seen in analogs with additional methoxy groups .

Key Research Findings and Gaps

  • Synthetic Challenges : Halogenated benzodioxoles, particularly iodinated ones, are understudied. and describe bromo-nitro and bromo-methyl derivatives, but iodination at position 6 remains unexplored in the provided literature.
  • Bioactivity Profiles : While 6-benzyl derivatives () and lignans () show antimitotic and antitumor activity, the target compound’s dual halogenation may confer unique pharmacokinetic properties meriting further study.

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